Comparative hCA XII Inhibition Potency vs. Acetazolamide (AAZ) and U-104
hCAXII-IN-10 demonstrates a significantly lower Ki value for hCA XII (2.2 nM) compared to the reference carbonic anhydrase inhibitor acetazolamide (AAZ, Ki = 5.7 nM) and the clinical-stage hCA IX/XII inhibitor U-104 (also known as SLC-0111, Ki = 4.5 nM for hCA XII). This represents an approximately 2.6-fold and 2.0-fold increase in inhibitory potency, respectively, under the same in vitro assay conditions [1][2]. In the primary research article, hCAXII-IN-10 was identified as the most potent hCA XII inhibitor among a library of 21 novel compounds, underscoring its optimized structural design [1].
| Evidence Dimension | hCA XII Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.2 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 5.7 nM; U-104 (SLC-0111): Ki = 4.5 nM |
| Quantified Difference | hCAXII-IN-10 is 2.6-fold more potent than AAZ and 2.0-fold more potent than U-104. |
| Conditions | In vitro carbonic anhydrase activity assay using recombinant human CA isoforms. |
Why This Matters
The enhanced potency at low nanomolar concentrations translates to a more efficient inhibition of hCA XII at lower compound concentrations, potentially reducing off-target effects and lowering material costs in research applications.
- [1] Siwach K, Arya P, Vats L, Sharma V, Giovannuzzi S, Raghav N, Supuran CT, Sharma PK. Benzenesulfonamides functionalized with triazolyl-linked pyrazoles possess dual cathepsin B and carbonic anhydrase inhibitory action. Arch Pharm (Weinheim). 2024 Oct;357(10):e2400114. doi: 10.1002/ardp.202400114. View Source
- [2] Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. 2015. Ki value for AAZ against hCA XII reported as 5.7 nM. View Source
